Tert-butyl isothiazol-3-ylcarbamate Tert-butyl isothiazol-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 72592-18-8
VCID: VC2724294
InChI: InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11)
SMILES: CC(C)(C)OC(=O)NC1=NSC=C1
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

Tert-butyl isothiazol-3-ylcarbamate

CAS No.: 72592-18-8

Cat. No.: VC2724294

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl isothiazol-3-ylcarbamate - 72592-18-8

Specification

CAS No. 72592-18-8
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name tert-butyl N-(1,2-thiazol-3-yl)carbamate
Standard InChI InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11)
Standard InChI Key JDQPAFHESRAVIQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NSC=C1
Canonical SMILES CC(C)(C)OC(=O)NC1=NSC=C1

Introduction

Tert-butyl isothiazol-3-ylcarbamate is a small organic molecule that belongs to the class of carbamates, which are widely studied for their diverse applications in medicinal chemistry and material science. This compound features an isothiazole ring, a tert-butyl group, and a carbamate functional group, contributing to its unique chemical and biological properties.

Synthesis

Tert-butyl isothiazol-3-ylcarbamate can be synthesized through reactions involving isothiazole derivatives and tert-butyl carbamates. Common methods include:

  • Carbamoylation Reaction: Reacting an isothiazole amine derivative with tert-butyl chloroformate in the presence of a base.

  • Coupling Reactions: Using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .

Biological Activity

Carbamates, including tert-butyl isothiazol-3-ylcarbamate, are often explored for their pharmacological potential due to their ability to interact with biological targets such as enzymes and receptors.

Potential Applications

  • Anti-inflammatory Activity:

    • Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Antimicrobial Activity:

    • Isothiazole derivatives are known for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

  • Drug Development:

    • The carbamate moiety is frequently employed in prodrug design to improve drug stability and delivery.

Mechanism of Action

The biological activity of tert-butyl isothiazol-3-ylcarbamate likely involves:

  • Covalent interactions with active sites of enzymes due to the electrophilic nature of the carbamate group.

  • Modulation of oxidative stress pathways via the sulfur atom in the isothiazole ring.

Toxicity and Safety Profile

While specific toxicity data for tert-butyl isothiazol-3-ylcarbamate is unavailable, general considerations include:

  • Carbamates may inhibit acetylcholinesterase at high doses, leading to neurotoxic effects.

  • Proper handling and storage conditions are required to prevent degradation or hazardous exposure.

Research Outlook

Tert-butyl isothiazol-3-ylcarbamate represents a promising scaffold for further exploration in medicinal chemistry due to its structural versatility and potential bioactivity. Future studies should focus on:

  • Detailed pharmacokinetics and pharmacodynamics.

  • Structural optimization for targeted biological applications.

  • Comprehensive toxicity profiling.

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